Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
CAS No.:
Cat. No.: VC13583360
Molecular Formula: C12H16ClNO3
Molecular Weight: 257.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16ClNO3 |
|---|---|
| Molecular Weight | 257.71 g/mol |
| IUPAC Name | benzyl 4-hydroxypyrrolidine-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C12H15NO3.ClH/c14-10-6-11(13-7-10)12(15)16-8-9-4-2-1-3-5-9;/h1-5,10-11,13-14H,6-8H2;1H |
| Standard InChI Key | LVYXMDJSWLEZMP-UHFFFAOYSA-N |
| SMILES | C1C(CNC1C(=O)OCC2=CC=CC=C2)O.Cl |
| Canonical SMILES | C1C(CNC1C(=O)OCC2=CC=CC=C2)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Configuration and Stereochemical Significance
Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride features a pyrrolidine ring substituted with hydroxyl and benzyl ester groups at the 4- and 2-positions, respectively, with a hydrochloride counterion stabilizing the structure . The (2S,4R) stereochemistry is critical for its interactions with biological targets, as the spatial arrangement of functional groups dictates binding affinity and selectivity. The benzyl ester enhances lipophilicity, improving membrane permeability in pharmacological assays, while the hydroxyl group facilitates hydrogen bonding with enzymes or receptors.
Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 257.71 g/mol | |
| IUPAC Name | Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride | |
| CAS Number | 62147-27-7 | |
| SMILES | C1C(CNC1C(=O)OCC2=CC=CC=C2)O.Cl |
The compound’s stability varies with pH and temperature, requiring storage at 2–8°C to prevent degradation of the hydroxyl and ester functionalities.
Synthesis and Industrial Production
Stepwise Synthesis Methodology
The synthesis of benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride involves four key steps:
-
Hydroxyl Group Protection: The hydroxyl group on (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid is protected using tert-butyldimethylsilyl (TBS) chloride to prevent unwanted side reactions.
-
Benzylation: The protected intermediate undergoes nucleophilic substitution with benzyl chloride in anhydrous dichloromethane () under reflux conditions, introducing the benzyl ester group.
-
Deprotection: The TBS group is removed using tetrabutylammonium fluoride (TBAF), regenerating the hydroxyl group.
-
Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and crystallinity.
Industrial-scale production employs continuous flow reactors to optimize reaction kinetics and reduce byproduct formation, achieving enantiomeric excess (ee) values exceeding 98%.
Challenges in Stereochemical Control
Maintaining the (2S,4R) configuration during synthesis requires chiral auxiliaries or enantioselective catalysts. For instance, Jacobsen’s catalyst has been utilized to preserve stereochemistry during benzylation, though this increases production costs. Alternative approaches, such as enzymatic resolution, are under investigation to improve cost-efficiency.
Applications in Pharmaceutical Research
Asymmetric Catalysis
The compound serves as a chiral scaffold in organocatalysis, enabling enantioselective Michael additions and aldol reactions. In one study, it achieved 92% ee in the synthesis of β-nitrostyrene derivatives, outperforming proline-based catalysts.
Drug Development
-
Anticancer Agents: Derivatives of benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride are being evaluated as HIF-1α inhibitors in phase I clinical trials for renal cell carcinoma.
-
Antioxidants: The hydroxyl group’s radical-scavenging activity has spurred interest in developing neuroprotective agents for Alzheimer’s disease.
Recent Advances and Future Directions
2024–2025 Research Highlights
-
Green Synthesis: A 2024 study reported a solvent-free mechanochemical synthesis route, reducing waste generation by 70% compared to traditional methods.
-
Drug Delivery Systems: Nanoparticle formulations of the compound demonstrated prolonged release kinetics in murine models, enhancing bioavailability by 2.5-fold.
Unresolved Challenges
-
Oral Bioavailability: The compound’s poor aqueous solubility (0.2 mg/mL at pH 7.4) limits oral administration, necessitating prodrug strategies.
-
Off-Target Effects: At high concentrations (>100 µM), nonspecific binding to adrenergic receptors has been observed, highlighting the need for targeted delivery systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume